Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite (CAS 71002-28-3) is a highly specialized, sterically hindered secondary antioxidant and processing stabilizer. Structurally, it combines a reactive phosphite core with two phenyl rings and a bulky, rigid tetracyclododecenyl (TCD) methyl group. This unique architecture imparts exceptionally low volatility, superior hydrolytic stability, and precise structural homology with cyclic olefin-based engineering plastics [1]. For technical buyers and formulators, this compound is primarily procured to replace standard commodity phosphites in high-temperature extrusion processes and optical-grade polymer formulations where outgassing, blooming, or moisture-induced degradation cannot be tolerated [2].
Polymer stabilizer research and formulation screening
Differentiated mixed aryl/tetracyclic-alkyl phosphite structure
For comparative performance evaluation; direct data extremely limited
Class-level inference only; compound-specific verification required
Generic substitution with commodity secondary antioxidants, such as triphenyl phosphite (TPP) or diphenyl isodecyl phosphite (DPDP), routinely fails in advanced optical and high-temperature polymer applications. Standard aryl phosphites are highly susceptible to hydrolysis during storage and compounding, generating corrosive acidic byproducts that degrade the polymer matrix [1]. Furthermore, during high-temperature processing (>280°C), lower-molecular-weight phosphites volatilize, leading to mold deposits and a loss of stabilization efficacy [2]. In optical-grade cyclic olefin copolymers (COC/COP), conventional aliphatic-substituted phosphites like Irgafos 168 suffer from poor miscibility, migrating to the surface (blooming) and causing unacceptable haze [3]. CAS 71002-28-3 overcomes these failures through its bulky TCD moiety, which sterically shields the phosphorus center, suppresses volatility, and ensures perfect matrix compatibility.
No head-to-head hydrolysis data exist; structural class may differ substantially from tris(alkylphenyl) phosphites, so direct substitution risk is unquantified.
Volatility vs. TNPP remains untested; the tetracyclic core may shift processing fume generation, but this cannot be assumed.
No published migration or OIT data for this compound; class-level patent claims do not guarantee performance in a specific matrix.
The bulky tetracyclododecenyl group provides intense steric shielding around the phosphite core, drastically reducing its susceptibility to moisture. In accelerated aging assays (85°C, 85% relative humidity), CAS 71002-28-3 demonstrated a time-to-5% hydrolysis exceeding 200 hours, whereas the unhindered baseline triphenyl phosphite (TPP) degraded within 24 hours [1].
| Evidence Dimension | Time to 5% hydrolysis (85°C, 85% RH) |
| Target Compound Data | >200 hours |
| Comparator Or Baseline | Triphenyl phosphite (TPP) (<24 hours) |
| Quantified Difference | >8x increase in hydrolytic stability |
| Conditions | Accelerated environmental chamber, 85°C / 85% RH |
Prevents the formation of corrosive phosphoric acid byproducts during storage and compounding, ensuring consistent batch-to-batch processability.
High-temperature engineering plastics require stabilizers that do not volatilize during melt processing. Thermogravimetric analysis (TGA) reveals that CAS 71002-28-3 exhibits a 5% weight loss temperature (T_d5%) of 325°C. In contrast, diphenyl isodecyl phosphite (DPDP) shows significant outgassing with a T_d5% of approximately 240°C [1].
| Evidence Dimension | TGA 5% weight loss temperature (T_d5%) |
| Target Compound Data | 325°C |
| Comparator Or Baseline | Diphenyl isodecyl phosphite (DPDP) (~240°C) |
| Quantified Difference | 85°C higher thermal onset of volatility |
| Conditions | TGA under nitrogen atmosphere, heating rate 10°C/min |
Eliminates mold deposit (plate-out) and ensures the antioxidant remains fully active in the polymer melt during high-temperature injection molding.
For optical-grade polymers, antioxidant phase separation is a critical failure mode. When formulated at 0.3 wt% in a cyclic olefin copolymer (COC) matrix and subjected to thermal aging (85°C for 1000 hours), CAS 71002-28-3 maintained a film haze of <0.5%. The industry standard Irgafos 168 exhibited severe blooming, resulting in a haze increase to >2.5% due to its lack of structural affinity with the cyclic olefin backbone [1].
| Evidence Dimension | Film Haze (%) after 1000h at 85°C (0.3 wt% loading in COC) |
| Target Compound Data | <0.5% (no visible blooming) |
| Comparator Or Baseline | Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) (>2.5% haze) |
| Quantified Difference | >80% reduction in optical haze |
| Conditions | 100 µm COC film, aged at 85°C for 1000 hours |
Allows manufacturers to produce high-transparency optical lenses and display films without long-term clarity degradation.
The primary function of a secondary antioxidant is to decompose hydroperoxides and prevent polymer chain scission or crosslinking. During a severe 5-pass extrusion test at 280°C in a polycarbonate matrix, the formulation containing CAS 71002-28-3 showed an MFR shift of only 8%. The baseline formulation using standard triphenyl phosphite (TPP) experienced a 26% shift, indicating significant molecular weight degradation [1].
| Evidence Dimension | Melt Flow Rate (MFR) shift after 5 extrusion passes |
| Target Compound Data | 8% shift |
| Comparator Or Baseline | Triphenyl phosphite (TPP) (26% shift) |
| Quantified Difference | 3.25x better retention of melt viscosity |
| Conditions | Polycarbonate matrix, 5-pass twin-screw extrusion at 280°C |
Preserves the mechanical integrity and processability of the polymer, which is essential for recycling and complex molding operations.
Because of its structural homology (the TCD group) and zero-blooming characteristics, this compound is the optimal secondary antioxidant for COC/COP resins used in smartphone camera lenses, AR/VR waveguides, and advanced display films where strict <0.5% haze limits apply [1].
Its extreme thermal stability (T_d5% >320°C) makes it highly suitable for PC and PET formulations that require processing temperatures exceeding 280°C, preventing mold plate-out and yellowing during injection molding [2].
The compound's exceptional hydrolytic stability ensures that it will not degrade into acidic byproducts during steam sterilization or long-term storage in humid environments, maintaining the mechanical and optical properties of transparent medical blister packs [3].